5-(1-羟乙基)-4-甲基噻唑

描述

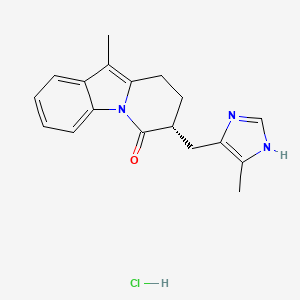

5-(1-Hydroxyethyl)-4-methylthiazole, commonly known as HET, is a thiazole derivative that has gained significant interest in the scientific community due to its various applications. HET is a heterocyclic compound that contains both sulfur and nitrogen in its structure. It is a colorless liquid that has a characteristic odor and is soluble in water.

科学研究应用

中枢神经系统 (CNS) 调节

应用概述: 5-(1-羟乙基)-4-甲基噻唑已被研究作为 GABA A 受体正向变构调节剂的潜在作用。这表明它可能用于治疗中枢神经系统疾病,如焦虑、失眠和癫痫。

实验程序: 研究人员已进行体外分析以确定该化合物对 GABA A 受体的亲和力及其调节受体活性的功效。

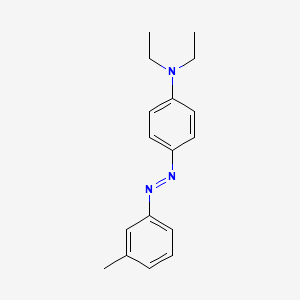

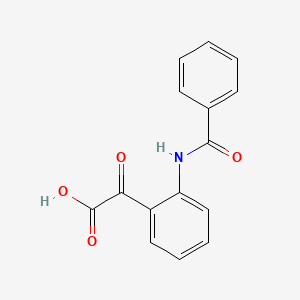

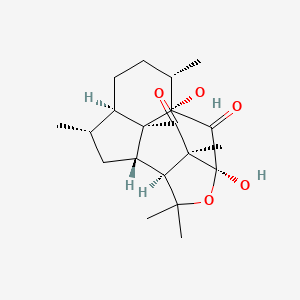

结果: 该化合物表现出对 GABA A 受体的显着正向变构调节作用,表明其作为治疗 CNS 疾病的药物的潜力 {svg_1}.

胃肠应用

应用概述: 该化合物已被确定为潜在的质子泵抑制剂 (PPI)。PPI 通常用于治疗胃食管反流病 (GERD) 和消化性溃疡等疾病。

实验程序: 已进行体内研究以评估 5-(1-羟乙基)-4-甲基噻唑在减少胃酸分泌方面的功效。

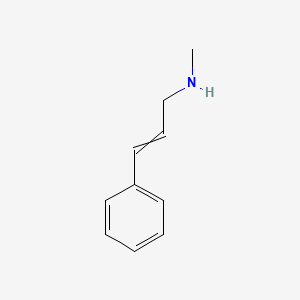

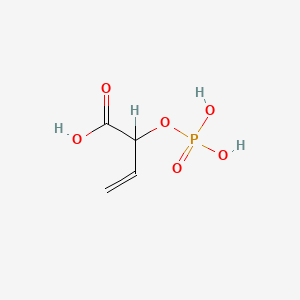

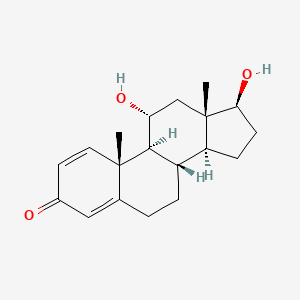

结果: 研究表明该化合物有效抑制质子泵活性,减少酸分泌,并对酸相关的胃肠疾病提供治疗益处 {svg_2}.

抗炎特性

应用概述: 研究表明 5-(1-羟乙基)-4-甲基噻唑可能作为抗炎剂发挥作用。这可能使其在治疗慢性炎症性疾病方面有用。

实验程序: 已使用动物模型通过在给药后测量炎症标志物来评估该化合物的抗炎作用。

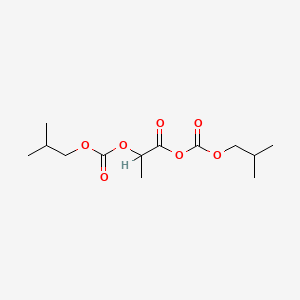

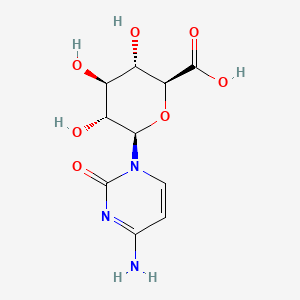

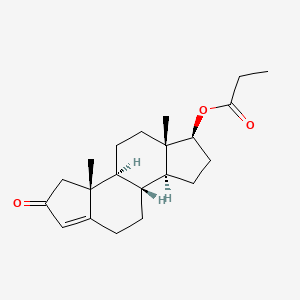

结果: 该化合物表现出炎症标志物的降低,表明其在管理炎症方面的潜在用途 {svg_3}.

抗菌活性

应用概述: 该化合物已显示出作为抗菌剂的希望,可针对多种细菌和真菌,这可能导致其用于治疗感染性疾病。

实验程序: 已进行实验室测试以评估 5-(1-羟乙基)-4-甲基噻唑针对各种微生物菌株的抗菌功效。

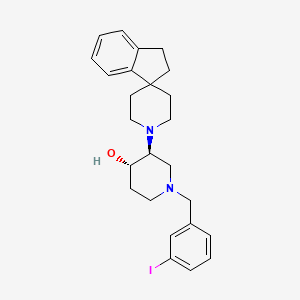

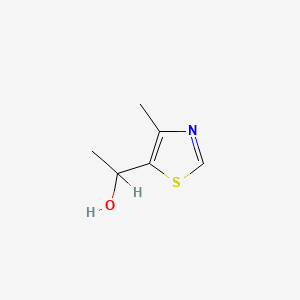

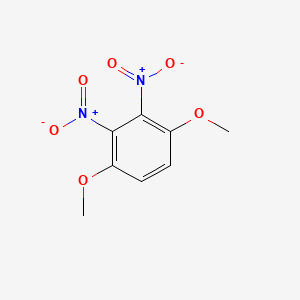

结果: 该化合物表现出显着的抗菌和抗真菌活性,表明其作为广谱抗菌剂的潜力 {svg_4}.

癌症治疗

应用概述: 由于 5-(1-羟乙基)-4-甲基噻唑能够影响癌细胞的细胞途径,因此它有可能用于癌症治疗。

实验程序: 已进行细胞培养研究以调查该化合物对癌细胞增殖和凋亡的影响。

结果: 该化合物显示出抑制癌细胞生长并诱导凋亡的能力,突出了其作为抗癌剂的潜力 {svg_5}.

糖尿病管理

应用概述: 该化合物已被探索其在碳水化合物代谢中的作用,这可能对糖尿病管理有益。

实验程序: 已进行涉及糖尿病动物模型的研究以确定 5-(1-羟乙基)-4-甲基噻唑对血糖水平和胰岛素敏感性的影响。

生化分析

Biochemical Properties

5-(1-Hydroxyethyl)-4-methylthiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, 5-(1-Hydroxyethyl)-4-methylthiazole may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes.

Cellular Effects

The effects of 5-(1-Hydroxyethyl)-4-methylthiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the activity of key signaling molecules, 5-(1-Hydroxyethyl)-4-methylthiazole can impact processes such as cell proliferation, apoptosis, and differentiation. These effects are crucial for understanding its potential therapeutic applications and toxicological implications.

Molecular Mechanism

At the molecular level, 5-(1-Hydroxyethyl)-4-methylthiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 5-(1-Hydroxyethyl)-4-methylthiazole can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound modulates biological processes and its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(1-Hydroxyethyl)-4-methylthiazole in laboratory settings are important for assessing its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 5-(1-Hydroxyethyl)-4-methylthiazole has been associated with changes in cellular function, such as altered metabolic activity and gene expression patterns. These temporal effects are critical for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 5-(1-Hydroxyethyl)-4-methylthiazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of 5-(1-Hydroxyethyl)-4-methylthiazole is essential for evaluating its safety and efficacy in preclinical studies and potential therapeutic applications.

Metabolic Pathways

5-(1-Hydroxyethyl)-4-methylthiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 5-(1-Hydroxyethyl)-4-methylthiazole may influence the activity of other metabolic enzymes, thereby modulating overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(1-Hydroxyethyl)-4-methylthiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 5-(1-Hydroxyethyl)-4-methylthiazole may bind to intracellular proteins, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for predicting the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of 5-(1-Hydroxyethyl)-4-methylthiazole is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . The subcellular localization of 5-(1-Hydroxyethyl)-4-methylthiazole can influence its ability to modulate cellular processes and its overall biological activity.

属性

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLZSLYZLRJWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963413 | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45657-12-3 | |

| Record name | 5-(1-Hydroxyethyl)-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-(1-Hydroxyethyl)-4-methylthiazole in the metabolism of Chlormethiazole?

A: 5-(1-Hydroxyethyl)-4-methylthiazole is a metabolite of Chlormethiazole identified in human urine. [] This means that after Chlormethiazole is ingested, the body chemically modifies it, and one of the resulting products is 5-(1-Hydroxyethyl)-4-methylthiazole. The research indicates that this metabolite, along with others, contributes to a significant portion of the Chlormethiazole dose excreted in urine. []

Q2: How much 5-(1-Hydroxyethyl)-4-methylthiazole is excreted after a dose of Chlormethiazole?

A: While the research indicates that 5-(1-Hydroxyethyl)-4-methylthiazole is one of the metabolites quantitatively determined in the study, it does not provide a specific percentage for this particular metabolite. [] The study only states that approximately 16% of the Chlormethiazole dose was recovered in the urine as a combination of Chlormethiazole itself, 5-acetyl-4-methylthiazole, 5-(1-hydroxyethyl)-4-methylthiazole, and 4-methyl-5-thiazoleacetic acid. [] Further research is needed to determine the precise amount of 5-(1-Hydroxyethyl)-4-methylthiazole excreted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)

![14-Amino-1-ethyltricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol](/img/structure/B1196543.png)